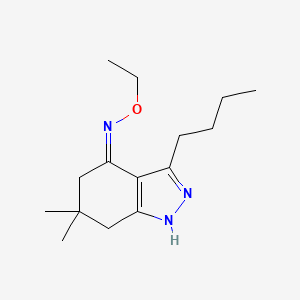![molecular formula C23H18N2O7 B6092747 2-(4-nitrophenyl)-2-oxoethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B6092747.png)
2-(4-nitrophenyl)-2-oxoethyl 4-[(4-methoxybenzoyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-nitrophenyl)-2-oxoethyl 4-[(4-methoxybenzoyl)amino]benzoate is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as NBD-Cl, and it is a fluorescent reagent that is used in various biochemical and physiological experiments.
作用机制
NBD-Cl works by covalently attaching to specific amino acid residues on proteins and other biomolecules. It then emits a fluorescent signal when excited by light of a specific wavelength. This fluorescence can be measured and used to determine the location, concentration, and interaction of the biomolecules of interest.
Biochemical and Physiological Effects:
NBD-Cl has been shown to have minimal effects on the biochemical and physiological properties of the biomolecules it interacts with. It does not significantly alter the activity or function of enzymes or other proteins. However, it is important to note that the covalent attachment of NBD-Cl to biomolecules can affect their properties in some cases.
实验室实验的优点和局限性
One of the main advantages of using NBD-Cl in lab experiments is its high sensitivity and specificity. It can detect very low concentrations of biomolecules and can be used to study their interactions in real-time. Additionally, NBD-Cl is relatively easy to use and does not require specialized equipment. However, there are some limitations to its use. For example, NBD-Cl can only be used to study biomolecules that contain specific amino acid residues. Additionally, it can be difficult to interpret the fluorescence signals generated by NBD-Cl in some cases.
未来方向
There are many potential future directions for the use of NBD-Cl in scientific research. One area of interest is the development of new methods for using NBD-Cl to study the structure and function of membrane proteins. Additionally, there is interest in using NBD-Cl to study the interactions between proteins and other biomolecules in more complex systems, such as living cells. Finally, there is potential for the development of new fluorescent probes based on the structure of NBD-Cl that could be used to study a wider range of biomolecules and systems.
Conclusion:
In conclusion, NBD-Cl is a versatile and useful fluorescent reagent that has many applications in scientific research. Its high sensitivity and specificity make it an ideal tool for studying the structure and function of biomolecules in a variety of contexts. While there are some limitations to its use, the potential future directions for the development and use of NBD-Cl are numerous and exciting.
合成方法
The synthesis of NBD-Cl involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate to form 2-(4-nitrophenyl)-2-oxobutanoic acid. This intermediate is then reacted with 4-aminobenzoic acid and 4-methoxybenzoyl chloride to form NBD-Cl. The synthesis of NBD-Cl is a relatively simple process that can be performed in a laboratory setting.
科学研究应用
NBD-Cl has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of proteins, nucleic acids, and lipids. It can also be used to study the structure and function of enzymes and membrane proteins. Additionally, NBD-Cl has been used to study the binding of ligands to proteins and the interaction between proteins and membranes.
属性
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 4-[(4-methoxybenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O7/c1-31-20-12-6-16(7-13-20)22(27)24-18-8-2-17(3-9-18)23(28)32-14-21(26)15-4-10-19(11-5-15)25(29)30/h2-13H,14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZPEBDTCKTFOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-ethoxyphenyl)-16-propyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B6092667.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(1-pyrrolidinylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6092674.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B6092681.png)
![N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-11-chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B6092694.png)

![2-{N-[4-(2-chlorobenzyl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B6092708.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B6092712.png)

![7-(2,3-dimethoxybenzyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6092736.png)
![2-amino-1-(dimethylamino)-4-[4-(dimethylamino)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B6092746.png)
![(2,1,3-benzoxadiazol-5-ylmethyl)ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amine](/img/structure/B6092753.png)
![N-{2-[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-2-piperidinyl]ethyl}acetamide](/img/structure/B6092760.png)
![methyl 2-({[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6092763.png)
![7-[(8-hydroxy-5,7-dimethylquinolin-2-yl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6092769.png)
